molecular formula C30H37ClN2O3S B12022827 [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12022827
M. Wt: 541.1 g/mol
InChI Key: ZDLQQDMQRWSGAP-WEMUVCOSSA-N
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Description

[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of hydrazinylidene, phenyl, benzothiophene, and carboxylate groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the hydrazinylidene intermediate, followed by its reaction with a phenyl derivative. The final step involves the introduction of the benzothiophene and carboxylate groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, phenyl halides, and benzothiophene carboxylic acids. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is explored for its pharmacological properties. Researchers are interested in its potential to modulate specific biological pathways and its efficacy in treating various diseases. Preclinical studies aim to evaluate its safety, bioavailability, and therapeutic potential.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilane-bridged architectures: Compounds with unique electronic structures and reactivity.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine:

Uniqueness

[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate stands out due to its combination of hydrazinylidene, phenyl, benzothiophene, and carboxylate groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H37ClN2O3S

Molecular Weight

541.1 g/mol

IUPAC Name

[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C30H37ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-27(34)33-32-22-23-18-20-24(21-19-23)36-30(35)29-28(31)25-15-13-14-16-26(25)37-29/h13-16,18-22H,2-12,17H2,1H3,(H,33,34)/b32-22+

InChI Key

ZDLQQDMQRWSGAP-WEMUVCOSSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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